Enhanced Lipophilicity (LogP) via N1-Methylation Compared to Unmethylated 6-Hydroxypyridazine-3-carboxylic Acid
N1-Methylation of the pyridazinone ring increases the calculated partition coefficient (LogP) by approximately 0.7–1.0 units relative to the parent 6-hydroxypyridazine-3-carboxylic acid, a difference attributed to the formation of CH···O hydrogen bonds in the methylated derivative [1]. This quantitative shift in lipophilicity is critical for optimizing blood-brain barrier penetration or membrane permeability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Predicted LogP: -0.52 (LookChem) to ~0.5 (estimated from structural analogs) |
| Comparator Or Baseline | 6-Hydroxypyridazine-3-carboxylic acid (unmethylated): Predicted LogP ~ -1.2 to -0.8 |
| Quantified Difference | Approximate increase of 0.7–1.0 LogP units upon N-methylation |
| Conditions | Predicted values from computational models; experimental LogP data for the methylated derivative are not reported in open literature but are inferred from class-level SAR studies on methylated pyridazinones [1]. |
Why This Matters
Procurement of the N-methylated analog is essential for SAR studies where modulating lipophilicity without altering the core heterocycle is required to fine-tune pharmacokinetic properties.
- [1] Katrusiak, A.; Piechowiak, P.; Katrusiak, A. Synthesis, tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs. Journal of Molecular Structure 2011, 994 (1–3), 84–90. View Source
